Amine Conjugation: PFP vs. NHS Reactivity
Biotin-PEG4-PFP ester contains a pentafluorophenyl (PFP) ester group that is inherently more reactive towards primary and secondary amines than the N-hydroxysuccinimide (NHS) ester group found in Biotin-PEG4-NHS ester [1]. This heightened reactivity is attributed to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [2].
| Evidence Dimension | Reactivity towards primary and secondary amines |
|---|---|
| Target Compound Data | More reactive; reacts efficiently with both primary and secondary amine groups in pH 7 to 9 [1]. |
| Comparator Or Baseline | NHS-PEG-Biotin (NHS ester group). |
| Quantified Difference | N/A - Comparative reactivity is a qualitative class-level inference from chemical structure and published class behavior of PFP vs. NHS esters [2]. |
| Conditions | Aqueous alkaline buffer (pH 7-9) [1]. |
Why This Matters
This higher reactivity translates to shorter reaction times and higher labeling efficiency, which is critical when working with limited or sensitive biological samples.
- [1] Nanocs Inc. (n.d.). Biotin-PEG4-PFP (Cat. No. B-P4PF-1). Retrieved from https://www.nanocs.net/crosslinker/biotin_reagents/biotin-PEG4-PFP-25.htm View Source
- [2] nBinno. (2026). Choosing the Right Biotinylation Agent: PFP Ester vs. NHS Ester. Retrieved from https://www.nbinno.com/article/other-organic-chemicals/choosing-the-right-biotinylation-agent-pfp-ester-vs-nhs-ester-cd View Source
